molecular formula C2H7Cl2N B049229 2-Chloroethylamine hydrochloride CAS No. 870-24-6

2-Chloroethylamine hydrochloride

Cat. No.: B049229
CAS No.: 870-24-6
M. Wt: 115.99 g/mol
InChI Key: ONRREFWJTRBDRA-UHFFFAOYSA-N
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Description

2-Chloroethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H7Cl2N and its molecular weight is 115.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10871. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carbon Dioxide Capture : 2-chloroethylamine effectively captures carbon dioxide under ambient conditions. This suggests its potential use in mitigating emissions from small, mobile, and low-concentration sources (Wang, Zhang, & Zhou, 2011).

  • Tumor Growth Inhibition : 2-chloroethylamine derivatives, such as 2-chloroethyl methane-sulphonate, have been shown to inhibit tumor growth by chloroethylating amino-groups in biological systems. This was observed in a series of transplanted animal tumors (Haddow & Ross, 1956).

  • Carcinogenicity Studies : In carcinogenicity studies, 2-(chloromethyl)pyridine hydrochloride demonstrated significant carcinogenicity in rats or mice, suggesting it can tolerate higher dosages without significant mortality or toxic effects (National Toxicology Program, 1979).

  • Cancer Chemotherapy : Cytotoxic alkylating agents like methyl-di-2-chloroethylamine and tri-2-chloroethylamine function as alkylating agents under mild conditions in living tissues, showing potential in cancer chemotherapy (Ross, 1953).

  • Synthesis Optimization : A study described the optimal conditions for synthesizing 2-chloroethylamine hydrochloride, which involves a specific molar ratio of ethanolamine to thionylchloride, temperature, and solvent, yielding a high purity product (Yang, 2006).

  • Quantification in Pharmaceuticals : A developed GCMS method effectively quantifies genotoxic impurities like 2-Dimethylaminoethyl chloride hydrochloride in pharmaceuticals, demonstrating specificity and linearity (Zate, Kothari, & Lokhande, 2017).

  • Chlorambucil Hydrolysis : Research on chlorambucil hydrolysis, which is related to 2-chloroethylamine, revealed that the hydrolysis rate is significantly dependent on the protonation degree of the basic group (Owen & Stewart, 1979).

  • Antitumor Properties : Bis(2-chloroethyl)amino derivatives of tertiary acetylenic alcohols and ethers showed promising antitumor properties, suggesting their potential as new cytostatics (Poplavskaya et al., 1979).

  • Synthesis of Radioactive Derivatives : A study focused on synthesizing radioactive derivatives of this compound, relevant for research in nuclear medicine and radiopharmaceuticals (Narayan & Chang, 1982).

Mechanism of Action

Target of Action

It’s known that the compound can react with various substances, indicating a broad range of potential targets . For instance, it can react with hydroxypropyl starch (HPS) to form aminoethyl hydroxypropyl starch (AEHPS) . The active chlorine atom in the compound can react with alcohols to form ethers, and it can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group can react with carboxylic acids, esters, and anhydrides to form the corresponding amides .

Mode of Action

The mode of action of 2-Chloroethylamine hydrochloride involves its reactivity with various substances. The active chlorine atom in the compound can undergo hydrolysis to form an alcohol, which can then condense with another alcohol to form an ether . The compound can also react with sodium alcoholates, sodium phenolates, sodium mercaptides, and sulfites . The active primary amino group in the compound can react with carboxylic acids, esters, and anhydrides to form the corresponding amides . These reactions can lead to various changes in the target molecules.

Biochemical Pathways

For instance, its ability to form amides suggests that it could potentially interfere with protein synthesis or other processes involving carboxylic acids, esters, and anhydrides .

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

For instance, its ability to form amides could potentially alter the structure and function of proteins .

Safety and Hazards

2-Chloroethylamine hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Chloroethylamine hydrochloride plays a role in biochemical reactions. The active chlorine atom in this compound can hydrolyze to form alcohol, which can condense with alcohol to form ether . It can easily react with sodium alcohol, sodium phenol, sodium thiol (phenol), and sulfite . The active primary amino group can react with carboxylic acid, carboxylic ester, anhydride, etc., to form the corresponding amide, and can be oxidized by various oxidants to form various products .

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects .

Molecular Mechanism

It is known that alkylating agents like this compound work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Temporal Effects in Laboratory Settings

This compound is stable at room temperature in closed containers under normal storage and handling conditions . It is hygroscopic, meaning it absorbs moisture from the air . It should be stored in a cool, dry, well-ventilated area away from incompatible substances and protected from moisture .

Dosage Effects in Animal Models

It is known that the oral LD50 in rabbits is greater than 2000 mg/kg .

Metabolic Pathways

It is known that this compound can react with various substances, indicating that it may be involved in a variety of metabolic pathways .

Transport and Distribution

Given its solubility in water , it is likely to be distributed throughout the body via the bloodstream.

Subcellular Localization

Given its reactivity, it is likely to interact with various biomolecules throughout the cell .

Properties

IUPAC Name

2-chloroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN.ClH/c3-1-2-4;/h1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRREFWJTRBDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878686
Record name 2-Chloroethylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870-24-6
Record name 2-Chloroethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870-24-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroethylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10871
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2-chloro-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name 2-Chloroethylamine hydrochloride
Source EPA DSSTox
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Record name 2-chloroethylammonium chloride
Source European Chemicals Agency (ECHA)
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Record name 2-CHLOROETHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chloroethylamine hydrochloride?

A1: The molecular formula of this compound is C2H7Cl2N, and its molecular weight is 129.99 g/mol.

Q2: What is a common method for synthesizing this compound?

A2: A widely used method involves reacting ethanolamine with thionyl chloride (SOCl2) using chloroform as a solvent. Optimization studies revealed a 1:1.04 molar ratio of ethanolamine to thionyl chloride, a reaction temperature of 71°C, and a 24-hour reaction time resulted in a 98% yield with 99.9% purity. []

Q3: Can this compound be used to synthesize isotopically labeled compounds?

A3: Yes, this compound serves as a crucial building block for synthesizing isotopically enriched compounds. Researchers have successfully used it to synthesize deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides. [] It was also employed in the synthesis of [11C]SarCNU, a potential chemotherapeutic agent. []

Q4: How are nitrogen-doped graphene materials synthesized using this compound?

A4: Nitrogen-doped graphene materials, with potential for hydrogen storage, can be synthesized hydrothermally. This process involves using this compound as the nitrogen precursor in the presence of graphene oxide. []

Q5: What is the role of this compound in synthesizing hyperbranched polyethyleneimine (PEI) functionalized polymers?

A5: this compound is critical in introducing ethyleneimine (EI) groups into polymers like poly(allylamine). This in-situ ethylamination creates allylic and chain-pendant hyperbranched PEI structures, impacting the polymer's chelating properties. [] This approach resembles the ethoxylation process used to introduce hydrophilic ethylene oxide groups in surfactant synthesis. []

Q6: Can this compound be used to modify polystyrene resins?

A6: Yes, this compound is instrumental in grafting poly(vinyl pyrrolidone) onto crosslinked polystyrene beads. The process involves chlorosulfonation of the polystyrene beads, followed by sulfamidation with this compound, creating reactive sites for the grafting reaction. [] This modification enhances the resin's dye sorption capacity, useful for removing dyes from water. []

Q7: How does the introduction of ethyleneimine groups using this compound influence the properties of polymers?

A7: The incorporation of ethyleneimine groups significantly alters the polymer's properties. For instance, in ABA-type dumbbell-like water-soluble copolymers, the number of EI groups impacts surface tension, pyrene solubilization, and chelating properties towards copper ions in aqueous solutions. []

Q8: What is the role of this compound in synthesizing heterocyclic compounds?

A8: this compound is a crucial reagent in synthesizing various heterocycles. For instance, it reacts with 2-((ethyl or arylamino)(mercapto)methylene)malononitrile potassium salts to yield functionalized tetrahydro-1,4-thiazepines. [] Similarly, it reacts with ethyl-2-cyano-3,3-dimercaptoacrylate dipotassium salt to produce a novel tetrahydro-1,4-thiazepine derivative. []

Q9: Can this compound be used in the synthesis of oxazolines?

A9: Yes, this compound reacts with substituted isatoic anhydrides in the presence of triethylamine to produce 2-(2′-aminoaryl)oxazolines under mild basic conditions. This one-pot procedure offers a practical alternative to traditional methods involving ethanolamine and high-boiling solvents. []

Q10: How does this compound participate in the synthesis of N-functionalized perfluoroalkanesulfonamides?

A10: this compound reacts with perfluoroalkanesulfonyl fluoride, yielding N-(2-chloroethyl)perfluoroalkanesulfonamides. These intermediates undergo further transformations to generate bis-sulfonamide derivatives with diverse functionalities. []

Q11: What are the safety considerations when handling this compound?

A11: this compound is a potentially hazardous substance, and appropriate safety measures are crucial during handling. It's essential to consult the Safety Data Sheet (SDS) and follow recommended precautions, including using personal protective equipment and working in well-ventilated areas.

Q12: Has this compound been investigated for its biological activity?

A12: While this compound itself is not typically investigated for its direct biological activity, it is a vital building block in synthesizing compounds with potential pharmacological applications. For instance, N-naphthylmethyl-2-haloethylamine derivatives, synthesized using this compound as a precursor, have shown antihistamine and anti-adrenaline properties. []

Q13: What is the role of the ethyleneiminium ion in the activity of 2-haloalkylamine compounds?

A13: Research suggests that the ethyleneiminium ion, formed from 2-haloalkylamine compounds like those derived from this compound, plays a crucial role in their antagonistic effects against adrenaline, noradrenaline, histamine, and 5-hydroxytryptamine. []

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